molecular formula C9H17NO2 B094245 Methyl 1-tert-butyl-2-azetidinecarboxylate CAS No. 18085-35-3

Methyl 1-tert-butyl-2-azetidinecarboxylate

Cat. No. B094245
CAS RN: 18085-35-3
M. Wt: 171.24 g/mol
InChI Key: ZNMJVYVCCXSTAT-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-2-azetidinecarboxylate is a compound that falls within the category of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in the field of organic chemistry due to their potential applications in the synthesis of various pharmaceuticals and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of tert-butyl groups to protect the nitrogen within the azetidine ring. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was synthesized from L-alanine, demonstrating the versatility of tert-butyl groups in the synthesis of complex azetidine derivatives . Another example includes the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which provides a convenient entry point to novel compounds that can access chemical space complementary to piperidine ring systems .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, as evidenced by the crystal structure determination of 4-tert-butylimino-3,3-diethoxycarbonyl-1-methyl-2-tosylimino-azetidine. This compound was found to have a planar four-membered ring with significant differences in the bond lengths of the exocyclic imino functions . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another cyclic amino acid ester, was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, such as the [3+2] cycloaddition to form novel heterocyclic amino acids, as seen in the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate . Additionally, the silylmethyl-substituted azetidine can rearrange to the pyrrolidine skeleton under certain conditions, demonstrating the reactivity and versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For example, the tert-butyl group is often used as a protective group due to its steric bulk, which can influence the reactivity and stability of the azetidine ring. The crystal structure analysis of azetidine derivatives provides insight into their solid-state properties, such as crystal packing and bond lengths, which can affect their reactivity and physical properties .

Scientific Research Applications

  • Adsorption and Oxidation Combined Processes for MTBE Removal

    • Application : This process is used for the removal of MTBE, a common pollutant found worldwide in groundwater . The materials commonly used in the combined process include zeolite and activated carbon .
    • Methods : The process involves the use of adsorption and oxidation combined process to remove MTBE . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .
    • Results : The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
  • Co-metabolic Biodegradation of MTBE by Acinetobacter sp. Strain

    • Application : This approach is used for the elimination of MTBE, a common pollutant found worldwide in groundwater .
    • Methods : A bacterial strain able to co-metabolically degrade MTBE was isolated and named as Acinetobacter sp. SL3 based on 16S rRNA gene sequencing analysis . The strain could grow on n-alkanes (C5–C8) accompanied with the co-metabolic degradation of MTBE .
    • Results : The efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .

Safety And Hazards

The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-tert-butylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMJVYVCCXSTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329391
Record name Methyl 1-tert-butyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-tert-butyl-2-azetidinecarboxylate

CAS RN

18085-32-0
Record name Methyl 1-tert-butyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Cromwell described in J. Heterocyclic Chem. 6: 435 (1969) and 5: 309 (1968) was followed for the preparation of this ester. To a 200 ml round bottom flask was added 5.20 g (0.02 mol) methyl 2,4-dibromobutyrate, 80 ml acetonitrile and 4.69 g (0.06 mol) of t-butylamine. After stirring at room temperature for 5 minutes, heat was applied and the temperature raised to and maintained at reflux for 24 hours. The yellowish mixture was cooled to room temperature and filtered. The filtrate was concentrated in vacuo, giving a yellow liquid to which dry ether was added. The pot was vigorously shaken and the ether solution decanted. This was repeated three times. The combined extracts were dried over anhydrous magnesium sulfate, filtered, and rotary evaporated to give a pale yellow liquid. Kugelrohr distillation at 65° (1.8 mm) afforded 2.3 g (70%) of a water-white liquid: IR (liquid film) cm-1 1750, 1725, 1275, 1230, 1200, 1175, 1130, 1060; NMR (CDCl3) delta 3.70 (3H, s), 3.93 (1H, t, J=8 Hz), 3.15 (2H, m), 2.13 (2H, m), 0.93 (9H, s).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
4.69 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

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